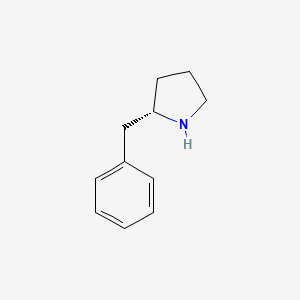

(S)-2-Benzylpyrrolidine

Overview

Description

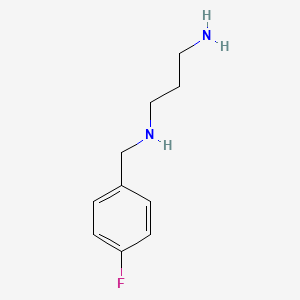

(S)-2-Benzylpyrrolidine, also known as (S)-2-BP, is a chiral compound that belongs to the class of pyrrolidine derivatives. It has been widely used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Metabolic Studies

(S)-2-Benzylpyrrolidine has been studied in metabolic contexts. Ho and Castagnoli (1980) explored the metabolism of 1-benzylpyrrolidine with rabbit liver microsomal preparations, revealing insights into the formation of various cyano adducts and metabolically generated iminium ions, contributing to our understanding of drug metabolism and potential toxicities (Ho & Castagnoli, 1980).

Antimicrobial Applications

Sreekanth and Jha (2020) reported on the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, identifying 1-acetyl-2-benzylpyrrolidine-2-carboxamide as a potent antimicrobial agent. This highlights the potential of (S)-2-Benzylpyrrolidine derivatives in antimicrobial drug development (Sreekanth & Jha, 2020).

Nanoporous Material Synthesis

Gómez-Hortigüela et al. (2009, 2004) studied the role of benzylpyrrolidine in the synthesis of nanoporous aluminophosphates. These works provide molecular insights into the self-aggregation of aromatic molecules, important for understanding how organic molecules can direct the formation of specific nanoporous frameworks (Gómez-Hortigüela et al., 2009); (Gómez-Hortigüela et al., 2004).

Calcium-Sensing Receptor Antagonists

Yang et al. (2005) discovered that substituted 2-benzylpyrrolidines can serve as calcium-sensing receptor (CaR) antagonists. This finding is significant for the development of new treatments for conditions related to calcium homeostasis (Yang et al., 2005).

Synthetic Chemistry

Zulkifli et al. (2022) reviewed the synthesis of (S)-5-benzylpyrrolidine-2,4-dione derivatives, focusing on substitutions at the carbon-3 position. This work contributes to our understanding of synthetic methods in organic chemistry and the potential for creating diverse bioactive compounds (Zulkifli et al., 2022).

Arylation Studies

Sezen and Sames (2005) explored the arylation of N-phenylpyrrolidine, leading to developments in direct and selective arylation of sp3 C-H bonds. This research is vital for advancements in organic synthesis methodologies (Sezen & Sames, 2005).

properties

IUPAC Name |

(2S)-2-benzylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMSOXIXROFRU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)

![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)